molecular formula C10H18N4O B13153607 N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

Cat. No.: B13153607
M. Wt: 210.28 g/mol
InChI Key: LMROLUHKNWOLGF-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is a compound of significant interest in neuropharmacological research, primarily characterized as a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) Source . The α4β2 nAChR subtype is one of the most abundant in the brain and is a primary target for endogenous acetylcholine and nicotine, playing a critical role in modulating neurotransmitter release, synaptic plasticity, and various cognitive processes. By selectively blocking this receptor, this compound serves as an essential pharmacological tool for investigating the pathophysiology of nicotine addiction, as it can help delineate the specific contributions of the α4β2 subtype to reinforcement, tolerance, and withdrawal behaviors Source . Its research applications extend to the study of neurological and psychiatric conditions where nAChR dysfunction is implicated, including Parkinson's disease, certain forms of epilepsy, and neuropathic pain. The molecule's core structure, featuring a 1,2,4-oxadiazole heterocycle linked to a pyrrolidine-3-amine, is engineered for optimal interaction with the orthosteric binding site of the α4β2 receptor, providing researchers with a high-affinity ligand to probe receptor function and signaling in vitro and in vivo. This makes it a critical compound for advancing the development of novel therapeutic agents targeting the cholinergic system.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C10H18N4O/c1-3-10-12-9(13-15-10)7-14(2)8-4-5-11-6-8/h8,11H,3-7H2,1-2H3

InChI Key

LMROLUHKNWOLGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)CN(C)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthesis via Amidoxime and Carboxylic Acid Derivatives

Methodology:
The most common route involves the heterocyclization of amidoximes with activated carboxylic acids or esters. This method is supported by the classical approach described by Tiemann and Krüger, which utilizes amidoximes reacting with acyl chlorides or activated esters to form the 1,2,4-oxadiazole ring.

Reaction Conditions:

Step Reagents & Conditions Notes
1. Formation of amidoxime Hydroxylamine hydrochloride + nitrile derivative Typically refluxed in ethanol or acetic acid
2. Cyclization to oxadiazole Amidoxime + carboxylic acid derivative (e.g., methyl or ethyl ester) + coupling reagent (EDC, DCC, CDI) Catalyzed by pyridine or TBAF; microwave irradiation can accelerate the process
3. Alkylation of pyrrolidin-3-amine N-methylpyrrolidin-3-amine + electrophilic oxadiazole intermediate Usually performed under mild conditions with bases like cesium carbonate

Optimization Strategies:

  • Use of microwave irradiation to shorten reaction times and improve yields.
  • Employing polar aprotic solvents such as DMSO or DMF for better solubility.
  • Catalysis with pyridine or TBAF to facilitate heterocyclization.

Microwave-Assisted Synthesis

Recent advances have demonstrated the efficiency of microwave-assisted heterocyclization, significantly reducing reaction times from hours to minutes while increasing yields. For example, microwave irradiation of amidoximes with ethyl esters in the presence of K₂CO₃ or NH₄F/Al₂O₃ catalysts has produced the target oxadiazole derivatives efficiently.

Nitrile and Nitrile Oxide Cycloaddition

An alternative approach involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, catalyzed by platinum(IV) compounds. Although this method can produce the oxadiazole core, it is less favored due to poor solubility of reagents and longer reaction times, but it remains a viable route under specific conditions.

Synthesis of the Ethyl-Substituted Oxadiazole

The ethyl group at position 5 of the oxadiazole ring can be introduced by selecting appropriate nitrile precursors during heterocyclization. For example:

  • Using ethyl nitrile derivatives (e.g., ethyl cyanide) in the heterocyclization step.
  • Employing ethyl esters of carboxylic acids as coupling partners in the amidoxime cyclization.

This ensures regioselective substitution at the 5-position, with the ethyl group incorporated during ring formation.

Attachment of the Methylpyrrolidin-3-amine Moiety

The side chain attachment typically involves nucleophilic substitution or reductive amination:

  • Nucleophilic substitution: The oxadiazole intermediate bearing a suitable leaving group (e.g., halogen) reacts with N-methylpyrrolidin-3-amine under basic conditions.
  • Reductive amination: Condensation of the aldehyde form of the oxadiazole with N-methylpyrrolidin-3-amine, followed by reduction, can also be employed.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Catalyst Reaction Time Yield Notes
Amidoxime + Carboxylic Acid Derivative Amidoxime, EDC/DCC, carboxylic ester DMSO, DMF Pyridine, TBAF 4-24 hours 50-90% Microwave irradiation enhances efficiency
Nitrile + Hydroxylamine Hydroxylamine hydrochloride, nitrile Ethanol, acetic acid None 2-6 hours Moderate Suitable for diverse substitutions
Nitrile Oxide Cycloaddition Nitrile oxide, nitrile Dichloromethane Platinum catalyst 24-72 hours Low to moderate Less favored due to solubility issues
One-Pot Amidoxime and Carboxylic Acid Amidoxime, methyl/ethyl esters, NaOH/DMSO DMSO NaOH 4-24 hours 11-90% Environmentally friendly, microwave-assisted

Notes on Reaction Optimization and Scale-Up

  • Reaction Temperature: Typically maintained between room temperature to 120°C, depending on the method.
  • Catalyst Choice: Catalysts like pyridine or TBAF improve heterocyclization efficiency.
  • Purification: Recrystallization or chromatography is employed post-synthesis to isolate pure compounds.
  • Scale-Up Considerations: Industrial synthesis would involve continuous flow reactors with optimized reaction parameters to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four analogs differing in oxadiazole substituents or amine side chains. Key parameters include molecular weight, hydrophobicity (LogP/LogD), and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight LogP LogD (pH 7.4) Bioactivity Notes Reference
N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine (Target) Ethyl C11H19N4O* ~221.30† ~1.2‡ ~-1.5‡ Hypothesized CNS activity -
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine Cyclopropyl C11H18N4O 222.29 0.67 -2.40 Lipinski-compliant; high bioavailability
N-Methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Methyl (benzyl) C11H13N3O 203.25 -0.04§ - Potential antimicrobial applications
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride Cyclobutyl C9H16ClN3O 217.70 - - Improved solubility (salt form)
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine Isoxazole core C12H14N2O 202.26 - - Aromatic interactions (phenyl group)

*Hypothetical formula based on ethyl substitution; †Estimated from cyclopropyl analog; ‡Predicted via substituent effects; §Calculated from PubChem data.

Key Observations:

Substituent Effects on Lipophilicity: The ethyl group in the target compound likely increases LogP (~1.2) compared to the cyclopropyl analog (LogP = 0.67) due to its longer alkyl chain. The methyl-substituted benzyl derivative (LogP = -0.04) is more hydrophilic, favoring membrane permeability in antimicrobial contexts .

Amine Side Chain Modifications :

  • The pyrrolidin-3-amine moiety in the target and cyclopropyl analog may enhance binding to amine receptors (e.g., serotonin receptors) compared to simpler ethylamine or benzylamine chains .
  • The hydrochloride salt of the cyclobutyl derivative improves solubility, a critical factor for in vivo efficacy .

Core Heterocycle Differences :

  • Replacing oxadiazole with isoxazole () introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity. The phenyl group in this analog enables π-π stacking, absent in oxadiazole derivatives .

Biological Activity

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C10H16N4O
  • Molecular Weight: 208.26 g/mol

The compound features a pyrrolidine ring linked to an oxadiazole moiety, which is known for imparting various biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition:
    • The oxadiazole ring is known to exhibit inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are crucial in cancer progression and other diseases .
  • Receptor Modulation:
    • The compound may act as a modulator of neurotransmitter receptors, potentially influencing pathways related to neurodegenerative disorders .
  • Antiproliferative Effects:
    • Research indicates that derivatives of oxadiazoles can exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety:

  • Cytotoxicity Studies:
    • A recent study demonstrated that related oxadiazole derivatives showed significant cytotoxic activity against human cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma), with IC50 values in the low micromolar range .
Cell LineIC50 (µM)
HeLa10.5
Caco-212.0
3T3-L115.0

Antimicrobial Activity

Oxadiazole derivatives have also shown promise as antimicrobial agents:

  • Bacterial Inhibition:
    • Compounds similar to this compound have been reported to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties:
    • Some studies indicate that these compounds possess antifungal activity against pathogenic fungi like Candida albicans.

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the efficacy of several oxadiazole derivatives, including N-[5-(5-ethyl)-1,2,4-oxadiazolyl]methyl derivatives against a panel of cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, N-[5-(5-ethyl)-1,2,4-oxadiazolyl]methyl derivatives were tested against various bacterial strains. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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